molecular formula C9H9FN4 B13687364 5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13687364
M. Wt: 192.19 g/mol
InChI Key: SKEGNZJSQMDKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-3-methylbenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorinated methylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated methylphenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the triazole ring can contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-fluoro-3-methylpyridine: A similar compound with a pyridine ring instead of a triazole ring.

    3-(2-Fluoro-3-methylphenyl)-1H-1,2,4-triazole: Lacks the amino group present in 5-Amino-3-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazole.

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorinated methylphenyl group on the triazole ring

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(2-fluoro-3-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-5-3-2-4-6(7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

SKEGNZJSQMDKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NN2)N)F

Origin of Product

United States

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